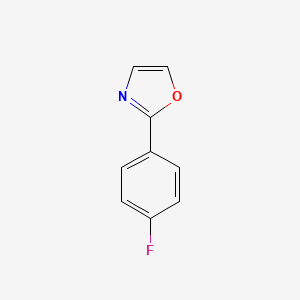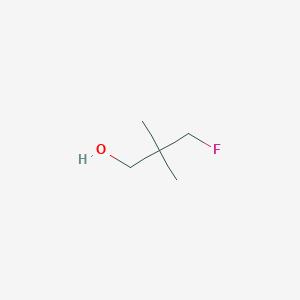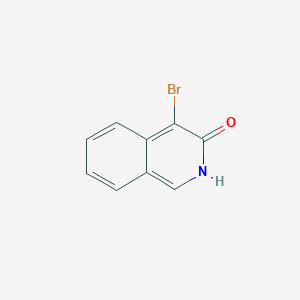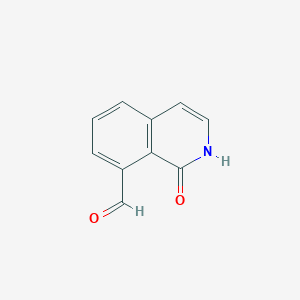
1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoquinoline derivatives like IDOIC can be achieved through various methods. One of the promising methods is microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and can be performed under solvent-free conditions .Molecular Structure Analysis
The molecular formula of IDOIC is C10H7NO2, and it has a molecular weight of 173.17 . The InChI code for IDOIC is 1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10 (13)9 (7)8/h1-6H, (H,11,13) .Aplicaciones Científicas De Investigación
1. Synthesis of Isoquinoline and Its Derivatives
- Summary of Application: Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
- Methods of Application: Various methods have been proposed for the synthesis of isoquinoline derivatives, including the Gabriel and Colman method, the Pictet-Spengler method, and the Pomeranz-Fritsch method . These methods involve different raw materials and conditions, such as phthalimide, strong alkaline conditions, beta-arylethylamine, carbonyl compounds, hydrogen chloride, aromatic aldehydes, and aminoacetal .
- Results or Outcomes: The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . Some of these strategies have already been implemented via semi-synthesis or total synthesis .
2. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides
- Summary of Application: A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (AChE), which plays an important role in Alzheimer’s disease (AD) .
- Methods of Application: The specific methods of synthesis for these compounds are not detailed in the source, but they have been properly characterized .
- Results or Outcomes: The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil, the positive control . For example, compound 7 depicted IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil .
3. Synthesis and Biological Activity of 8-Hydroxyquinolines
- Summary of Application: Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
- Methods of Application: The specific methods of synthesis for these compounds are not detailed in the source .
- Results or Outcomes: This review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
4. Synthesis of Functionalized 1,2-Dihydroisoquinolines
- Summary of Application: A synthesis of 1,2-dihydroisoquinolines via the three-component reaction of isoquinoline, alkyl propiolates, and CH-acids, under mild reaction conditions .
- Methods of Application: The reaction of isoquinoline and ethyl propiolate .
- Results or Outcomes: The specific outcomes of this synthesis are not detailed in the source .
5. Synthesis and Biological Activity of 8-Hydroxyquinolines
- Summary of Application: Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
- Methods of Application: The specific methods of synthesis for these compounds are not detailed in the source .
- Results or Outcomes: This review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
6. Synthesis of 1,7/8-Substituted Isoquinoline Derivatives
- Summary of Application: A series of 1,7/8-substituted isoquinolines are designed and synthesized via the dehydrogenation reactions of 7,8-dihydroisoquinolines in the presence of iodic acid .
- Methods of Application: The dehydrogenation products are found to be closely related to the electronic effect of the substituted groups at positions 1 and 8 .
- Results or Outcomes: The specific outcomes of this synthesis are not detailed in the source .
Direcciones Futuras
Propiedades
IUPAC Name |
1-oxo-2H-isoquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-6H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMAUBHAMJZMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=O)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


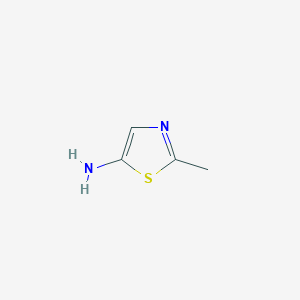

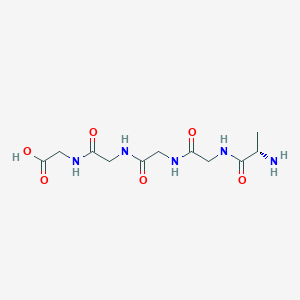
![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)
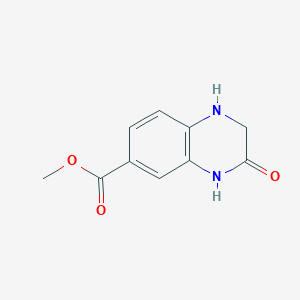
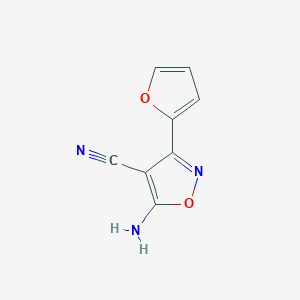
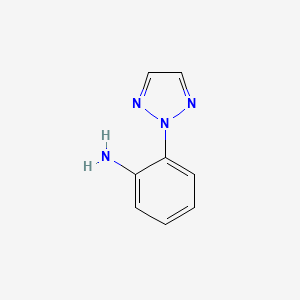
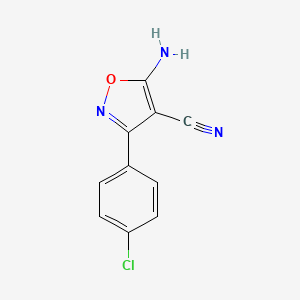

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)
